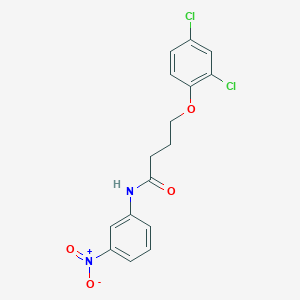

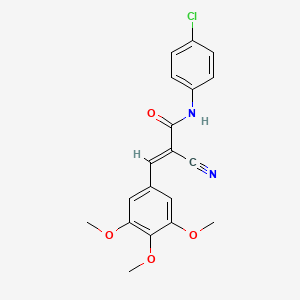

4-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

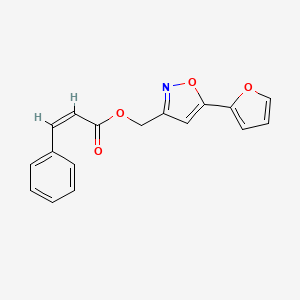

4-(2,4-Dichlorophenoxy)-N-(3-nitrophenyl)butanamide, often referred to as DCNPB, is a synthetic compound with a wide range of applications in scientific research. It is a relatively simple molecule composed of a butanamide group, two chlorine atoms, a nitro group, and a phenoxy group. DCNPB is often used as a reagent in organic synthesis and is also employed in various biochemical and physiological experiments.

Scientific Research Applications

Chemical Synthesis and Catalytic Activity

- Synthesis of Pharmaceutical Intermediates : 4-(2,4-Dichlorophenoxy)phenol, closely related to the queried compound, is synthesized from 2,4-dichlorophenol and p-chloronitrobenzene, serving as a pharmaceutical intermediate (Quan, 2005).

- Catalysis in Aerobic Oxidation of Phenolic Compounds : Cobalt and iron phthalocyanines, synthesized using dichlorophenoxy substituents, have been used as catalysts in the aerobic oxidation of nitrophenols, showcasing their efficiency in chemical reactions (Saka, E., Sarkı, G., & Kantekin, H., 2015).

Chemical Behavior and Kinetic Studies

- Chemical Behavior and Kinetic Studies : The chemical behavior of substituted 4-chloro-N-phenylbutanamides, which shares a structural similarity with the queried compound, has been studied in aqueous solutions, revealing insights into the kinetic parameters and reaction pathways (Sedlák, M. et al., 2002).

Material Science and Polymer Studies

- Thermal Degradation of Polymers : The thermal behavior of poly(amide-ester)s synthesized from dichloro-nitrophenyl-butanamide derivatives has been studied, with insights into the stability and thermal degradation kinetics of these polymers (Tagle, L. et al., 2000).

Vibrational Spectral Study

- Structural Characterization using Spectral Techniques : Vibrational spectral techniques have been employed to characterize compounds like 2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxo-N-phenyl-butanamide, providing a detailed analysis of their molecular structure (Hu Chang-liang, 2013).

Molecular Structure Analysis

- Molecular Structure Analysis : The structure of compounds like 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been analyzed, revealing the angular relationships between different molecular components (Fun, H. et al., 2010).

properties

IUPAC Name |

4-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2O4/c17-11-6-7-15(14(18)9-11)24-8-2-5-16(21)19-12-3-1-4-13(10-12)20(22)23/h1,3-4,6-7,9-10H,2,5,8H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJMMLNAZPQTKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5-[(4-methylphenoxy)methyl]pyrazol-3-amine](/img/structure/B2510236.png)

![Ethyl 5-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate](/img/structure/B2510241.png)

![2,4,6-trimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2510242.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethylbenzamide](/img/structure/B2510248.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dichlorothiophen-3-yl)methanone](/img/structure/B2510251.png)

![2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide](/img/structure/B2510257.png)